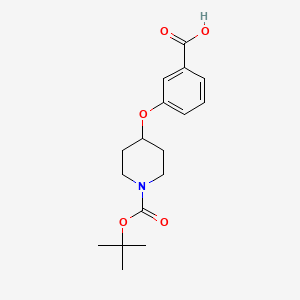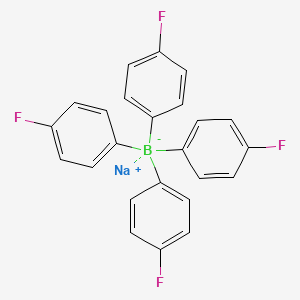
Sodium Tetrakis(4-fluorophenyl)borate
Descripción general
Descripción
Sodium Tetrakis(4-fluorophenyl)borate is a reagent used for the two-phase titration of nonionic surfactants in the presence of anionic surfactants . It is the sodium salt derivative of tetraphenylborate (TPB) .
Molecular Structure Analysis
The linear formula of Sodium Tetrakis(4-fluorophenyl)borate is (FC6H4)4BNa·2H2O . Its molecular weight is 450.21 . The SMILES string representation is O.O.[Na+].Fc1ccc(cc1)B-cc2)(c3ccc(F)cc3)c4ccc(F)cc4 .Chemical Reactions Analysis
The specific chemical reactions involving Sodium Tetrakis(4-fluorophenyl)borate are not detailed in the search results. It is used as a reagent for the two-phase titration of nonionic surfactants .Aplicaciones Científicas De Investigación
Sodium Tetrakis(4-fluorophenyl)borate: A Comprehensive Analysis of Scientific Research Applications
Cation Exchange in Nanoparticle Synthesis: Sodium Tetrakis(4-fluorophenyl)borate dihydrate is utilized as a cation exchanger in the synthesis of organic pseudoisocyanine nanoparticles, which have potential applications in photovoltaics and optoelectronics due to their unique optical properties .
Polymeric Membrane Sensors: This compound serves as an integral component in the development of polymeric membrane sensors. These sensors are crucial for detecting various ions and molecules, which has significant implications for environmental monitoring and medical diagnostics .
Dopant for Potassium-Selective Membranes: It acts as a dopant for valinomycin-based potassium-selective membranes. These membranes are essential for potassium ion detection, which is vital in numerous biological and chemical processes .
Desorption of Cesium Ions: The compound is investigated for its ability to desorb Cs+ ions from A-type zeolite, a soil mineral that strongly adsorbs cesium. This application is particularly relevant for environmental remediation, especially in areas contaminated with radioactive isotopes .
Two-Phase Titration of Surfactants: It is used as a reagent for the two-phase titration of nonionic surfactants in the presence of anionic surfactants. This application is important in the field of analytical chemistry, where precise measurement of surfactant concentrations is required .
Mecanismo De Acción
Target of Action
Sodium Tetrakis(4-fluorophenyl)borate primarily targets nonionic surfactants . These surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
Mode of Action
The compound interacts with its targets through a process known as two-phase titration . In this process, Sodium Tetrakis(4-fluorophenyl)borate is used as a reagent to measure the concentration of nonionic surfactants in the presence of anionic surfactants .
Biochemical Pathways
It’s known that the compound plays a role in thedetection and quantification of nonionic surfactants .
Result of Action
The primary result of Sodium Tetrakis(4-fluorophenyl)borate’s action is the quantification of nonionic surfactants . This allows for the measurement and analysis of these surfactants in various applications, such as in the creation of detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
Action Environment
The action of Sodium Tetrakis(4-fluorophenyl)borate can be influenced by environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This can potentially affect its stability and efficacy. Therefore, it’s recommended to store the compound in a cool, dry, and well-ventilated place .
Propiedades
IUPAC Name |
sodium;tetrakis(4-fluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BF4.Na/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCUEWMHZQGOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BF4Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948641 | |
| Record name | Sodium tetrakis(4-fluorophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Tetrakis(4-fluorophenyl)borate | |
CAS RN |
25776-12-9 | |
| Record name | Sodium tetrakis(4-fluorophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium Tetrakis(4-fluorophenyl)borate Hydrate [Precipitation reagent for Cs and titrimetric reagent for nonionic surfactants] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Sodium tetrakis(4-fluorophenyl)borate acts as an ion-pairing reagent due to its bulky, negatively charged tetrakis(4-fluorophenyl)borate anion. This anion readily forms complexes with cationic species.
- Extraction of Quaternary Ammonium Salts and Aromatic Amines: In pharmaceutical analysis, it extracts quaternary ammonium salts (R4N+) and protonated aromatic amines (R3NH+) into organic solvents []. This extraction facilitates their separation and quantification from complex mixtures.
- Disruption of Spectrin-Membrane Interactions: In studies of red blood cell membranes, sodium tetrakis(4-fluorophenyl)borate disrupts the attachment of band 3 protein to the spectrin cytoskeleton []. This disruption is attributed to the saturation of electrophilic centers at the binding site, highlighting the role of electrostatic interactions.
A:
ANone: The provided abstracts do not focus on catalytic properties of Sodium tetrakis(4-fluorophenyl)borate. Its primary role in these studies is as an analytical reagent or a tool to investigate biomolecular interactions.
ANone: The abstracts do not provide information regarding computational studies or QSAR models for sodium tetrakis(4-fluorophenyl)borate.
ANone: While the provided abstracts don't delve into detailed SAR studies, the presence of fluorine atoms on the phenyl rings is significant. Fluorine's electronegativity influences the electron density of the borate anion, impacting its interaction strength with cations. Comparing sodium tetrakis(4-fluorophenyl)borate to its non-fluorinated counterpart (sodium tetraphenylborate) in similar applications could offer SAR insights.
ANone: Specific data on stability under various conditions and formulation strategies are not detailed in the abstracts.
ANone: The provided research primarily focuses on analytical applications and material properties of Sodium tetrakis(4-fluorophenyl)borate. Information regarding SHE regulations, pharmacokinetics, toxicology, or other pharmacological aspects is not discussed.
ANone: Yes, the research highlights cross-disciplinary applications of Sodium tetrakis(4-fluorophenyl)borate :
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



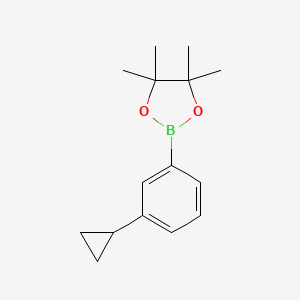

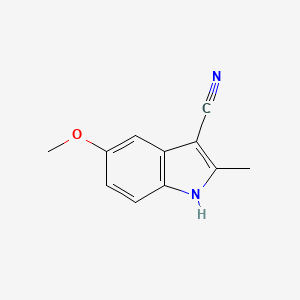
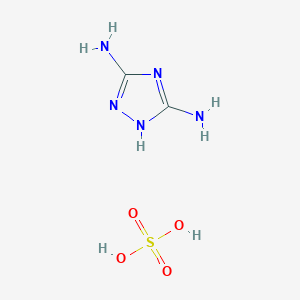
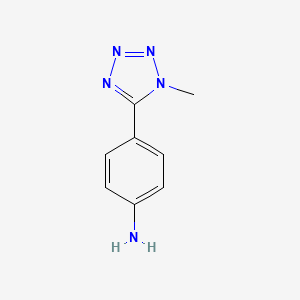
![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)

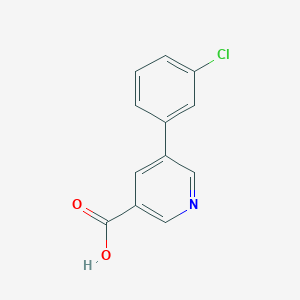
![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)
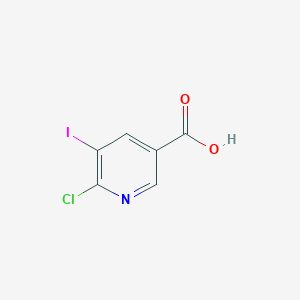
![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)

